4-(2-Hydroxyethyl)benzenesulfonamide
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Overview
Description
“4-(2-Hydroxyethyl)benzenesulfonamide” is an organic compound with the molecular formula C8H11NO3S . It is also known by other names such as 4-Toluenesulphonamide, 4- (2-Hydroxyéthyl)benzènesulfonamide, and 4- (2-Hydroxyethyl)benzolsulfonamid .
Synthesis Analysis
The synthesis of “4-(2-Hydroxyethyl)benzenesulfonamide” and its derivatives has been described in various studies . The synthesis often involves intramolecular cyclization rearrangement reactions .
Molecular Structure Analysis
The molecular structure of “4-(2-Hydroxyethyl)benzenesulfonamide” consists of a benzene ring attached to a sulfonamide group and a 2-hydroxyethyl group . The average mass of the molecule is 201.243 Da and the mono-isotopic mass is 201.045959 Da .
Physical And Chemical Properties Analysis
“4-(2-Hydroxyethyl)benzenesulfonamide” is a solid substance . It has a molecular weight of 201.25 .
Scientific Research Applications
- Application : 4-(2-Hydroxyethyl)benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against eukaryotic and human CAs. These compounds show promise as potential CA inhibitors, which could have therapeutic implications in diseases like glaucoma, epilepsy, and cancer .
Carbonic Anhydrase Inhibition
Safety And Hazards
Future Directions
The future directions for “4-(2-Hydroxyethyl)benzenesulfonamide” and its derivatives could involve further exploration of their anticancer and antimicrobial activities . The compound’s ability to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors, makes it a promising target for the development of novel antiproliferative agents .
properties
IUPAC Name |
4-(2-hydroxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKHXKKLCRPAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)benzenesulfonamide | |
CAS RN |
829-71-0 |
Source
|
Record name | 4-(2-Hydroxyethyl)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-HYDROXYETHYL)BENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT87HL547L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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